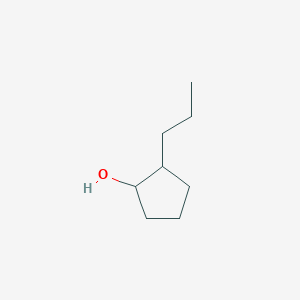-1,3-thiazol-5-yl]methyl})amine hydrochloride](/img/structure/B13552674.png)
[(Cyclohex-1-en-1-yl)methyl]({[2-(2-fluorophenyl)-1,3-thiazol-5-yl]methyl})amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclohex-1-en-1-yl)methyl-1,3-thiazol-5-yl]methyl})amine hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexene ring, a fluorophenyl group, and a thiazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-1-en-1-yl)methyl-1,3-thiazol-5-yl]methyl})amine hydrochloride typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated precursor.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling of the Fragments: The synthesized fragments are then coupled together using a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (Cyclohex-1-en-1-yl)methyl-1,3-thiazol-5-yl]methyl})amine hydrochloride involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can occur at the thiazole ring, converting it to a dihydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Epoxides, ketones
Reduction: Dihydrothiazole derivatives
Substitution: Amino or thiol-substituted derivatives
Applications De Recherche Scientifique
(Cyclohex-1-en-1-yl)methyl-1,3-thiazol-5-yl]methyl})amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (Cyclohex-1-en-1-yl)methyl-1,3-thiazol-5-yl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Cyclohex-1-en-1-yl)methyl-1,3-thiazol-5-yl]methyl})amine hydrochloride
- (Cyclohex-1-en-1-yl)methyl-1,3-thiazol-5-yl]methyl})amine hydrochloride
Uniqueness
(Cyclohex-1-en-1-yl)methyl-1,3-thiazol-5-yl]methyl})amine hydrochloride is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chloro- and bromo- counterparts.
Propriétés
Formule moléculaire |
C17H20ClFN2S |
|---|---|
Poids moléculaire |
338.9 g/mol |
Nom IUPAC |
1-(cyclohexen-1-yl)-N-[[2-(2-fluorophenyl)-1,3-thiazol-5-yl]methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C17H19FN2S.ClH/c18-16-9-5-4-8-15(16)17-20-12-14(21-17)11-19-10-13-6-2-1-3-7-13;/h4-6,8-9,12,19H,1-3,7,10-11H2;1H |
Clé InChI |
QUVQKRXYHCZDGZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)CNCC2=CN=C(S2)C3=CC=CC=C3F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13552605.png)
![tert-butyl5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13552607.png)
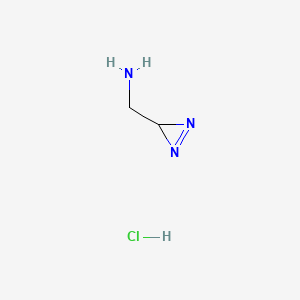

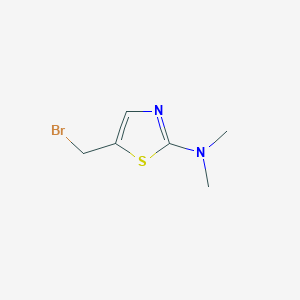
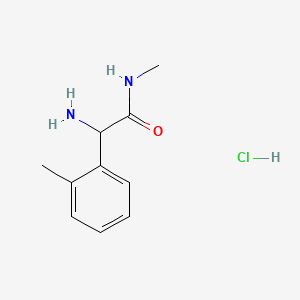
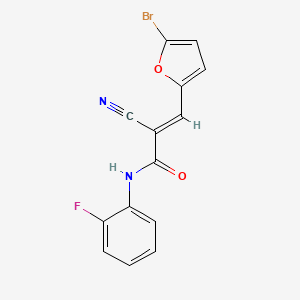
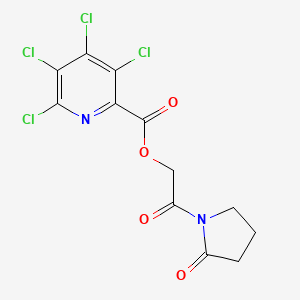
![5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13552659.png)
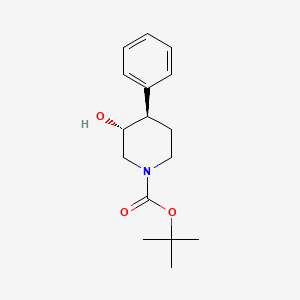
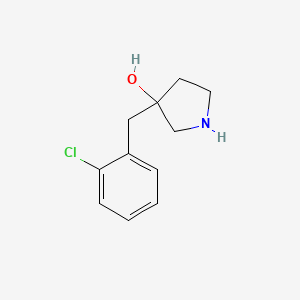
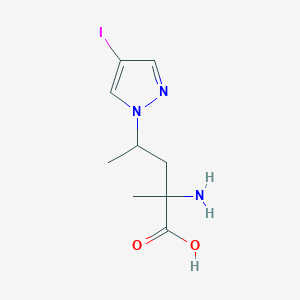
![3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13552682.png)
